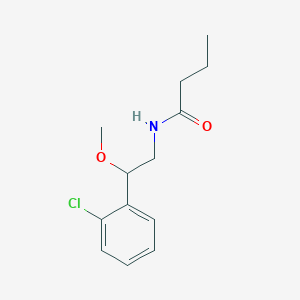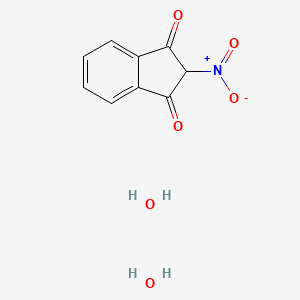
2-Nitro-1,3-indandione Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Indane-1,3-dione is used in the design of many different biologically active molecules . Its derivatives can find applications in various research fields ranging from medicinal chemistry .
- For example, Donepezil, which is still under use for the treatment of Alzheimer’s disease, or Indinavir, which is used for the treatment of AIDs disease .
- Indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications .
- It’s used in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications .
- Indane-1,3-dione is used in photoinitiators of polymerization .
- Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization .
- Indane-1,3-dione is used in optical sensing .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing .
- Indane-1,3-dione is used in non-linear optical (NLO) applications .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
Medicinal Chemistry
Organic Electronics
Photopolymerization
Optical Sensing
Non-linear Optical (NLO) Applications
- Synthesis of Heterocyclic Compounds
- Indandione, as a β-diketone, plays a key role in Multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections .
- Multicomponent reactions can be an ideal way for molecular diversity generation and the preparation of a library of heterocyclic compounds .
- For example, 2,6-Diaminopyrimidin-4(3H)-one was treated with indandione and various isatins to give 2-amino-1H-spiro[indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3’-indoline]-2’,4,6(11H)-triones in 73–82% yields under the same reaction conditions .
- Indane-1,3-dione is used for chemical modification .
- Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It’s used in the design of many different biologically active molecules .
- Indane-1,3-dione is used in domino reactions .
- Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
- Indane-1,3-dione is used in the synthesis of spiro compounds .
- Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- Indandione, as a β-diketone, plays a key role in Multicomponent reactions (MCRs) for the synthesis of heterocyclic compound collections .
- Multicomponent reactions can be an ideal way for molecular diversity generation and the preparation of a library of heterocyclic compounds .
- For example, 2,6-Diaminopyrimidin-4(3H)-one was treated with indandione and various isatins to give 2-amino-1H-spiro[indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3’-indoline]-2’,4,6(11H)-triones in 73–82% yields under the same reaction conditions .
Chemical Modification
Domino Reaction
Spiro Compounds
Synthesis of Heterocyclic Compounds
Propriétés
IUPAC Name |
2-nitroindene-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWGGIKMVZYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1,3-indandione Dihydrate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
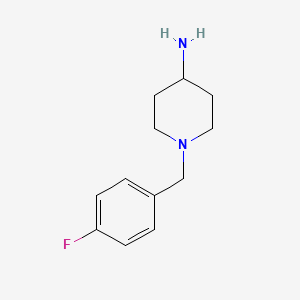
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)
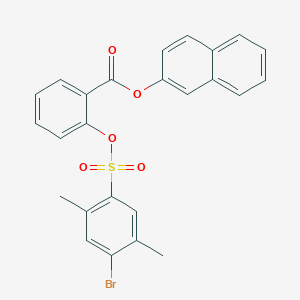
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)
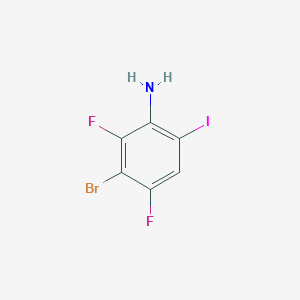
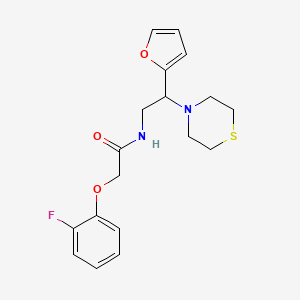
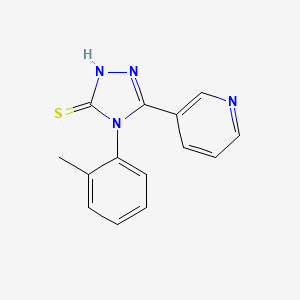
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)
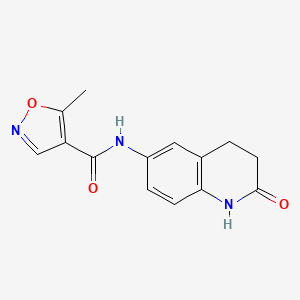
![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)
